[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
[4-(2,6-difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a sulfonamide.
Scientific Research Applications
Antimicrobial Activity
Compounds closely related to [4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone have demonstrated significant antimicrobial properties. For example, compounds synthesized from 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against various pathogenic bacterial and fungal strains, indicating potential for therapeutic applications in combating infections (Mallesha & Mohana, 2014).
Enzyme Inhibition
Derivatives of this compound have shown enzyme inhibitory activities, which is significant for therapeutic applications. For instance, certain synthesized compounds exhibited considerable inhibitory activity against α-glucosidase enzyme, suggesting potential applications in managing conditions like diabetes (Abbasi et al., 2019). Additionally, other derivatives demonstrated excellent inhibitory effects against acetyl- and butyrylcholinesterase, which are enzymes relevant to neurodegenerative diseases such as Alzheimer's (Hussain et al., 2017).
Tubulin Polymerization Inhibition and Apoptosis Induction
Certain synthesized derivatives were found to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapeutics (Manasa et al., 2020).
Corrosion Inhibition
Interestingly, a novel organic compound synthesized from this class showed effective inhibition of mild steel corrosion in acidic medium, indicating its potential utility in industrial applications related to material protection (Singaravelu & Bhadusha, 2022).
Anticancer and Antituberculosis Potential
There are also studies indicating the potential of these compounds in treating cancer and tuberculosis. Certain derivatives have shown in vitro anticancer and antituberculosis activities, demonstrating the compound's versatile therapeutic potential (Mallikarjuna et al., 2014).
Alzheimer's Disease Therapy
In another study, multifunctional amides derived from this compound were synthesized and evaluated for their potential in treating Alzheimer's disease through enzyme inhibition and chemoinformatic properties (Hassan et al., 2018).
properties
Molecular Formula |
C19H18F2N2O5S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C19H18F2N2O5S/c20-14-2-1-3-15(21)18(14)29(25,26)23-8-6-22(7-9-23)19(24)13-4-5-16-17(12-13)28-11-10-27-16/h1-5,12H,6-11H2 |
InChI Key |
QWRVEZAHDKBBPK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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